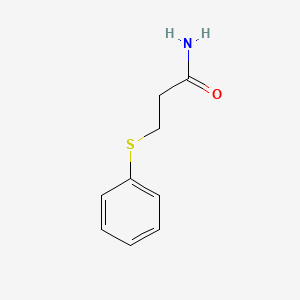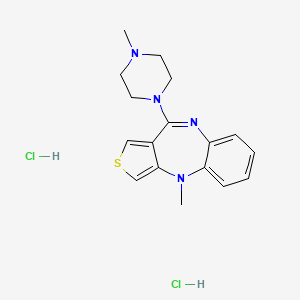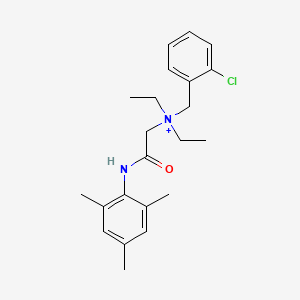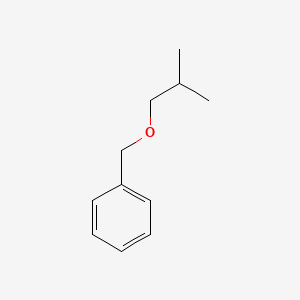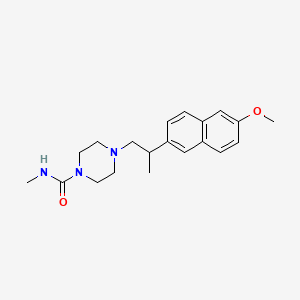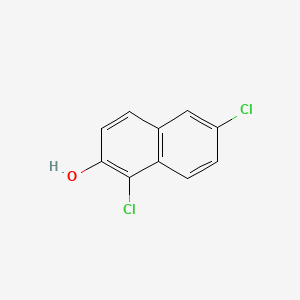
2-Naphthol, dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthol, dichloro- is a derivative of 2-naphthol, a fluorescent colorless (or occasionally yellow) crystalline solid with the formula C₁₀H₇OH. It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring. The naphthols are naphthalene homologues of phenol, but more reactive . 2-Naphthol is widely used as an intermediate for the production of dyes and other compounds .
Métodos De Preparación
2-Naphthol, dichloro- can be synthesized through various methods. One common method involves the sulfonation of naphthalene in sulfuric acid, followed by the cleavage of the sulfonic acid group in molten sodium hydroxide . Another method involves the use of electrophilic bromination of phenols under mild reaction conditions . Industrial production methods often involve the fusion of 2-naphthalenesulfonic acid with caustic soda .
Análisis De Reacciones Químicas
2-Naphthol, dichloro- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include diazonium salts, which react with 2-naphthol to form arylazo-substituted naphthols . Major products formed from these reactions include dyes such as Sudan I, Sudan II, Sudan III, and Sudan IV .
Aplicaciones Científicas De Investigación
2-Naphthol, dichloro- has a wide range of scientific research applications. It is used in the synthesis of heterocyclic compounds, which have various biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV properties . It is also used in the field of material science, dyes and pigment science, and agrochemistry .
Mecanismo De Acción
The mechanism of action of 2-Naphthol, dichloro- involves its reactivity with various molecular targets and pathways. For example, it can undergo the Newman–Kwart rearrangement to form 2-naphthalenethiol . This reactivity allows it to be used in the synthesis of various bioactive compounds and chiral ligands .
Comparación Con Compuestos Similares
2-Naphthol, dichloro- is similar to other naphthol derivatives such as 1-naphthol and 2-naphthalenethiol. it is more reactive due to the presence of the hydroxyl group on the naphthalene ring . Other similar compounds include 2-naphthalenesulfonic acid and 2-aminonaphthalene, which are also used in the production of dyes and other compounds .
Propiedades
Número CAS |
63980-33-6 |
|---|---|
Fórmula molecular |
C10H6Cl2O |
Peso molecular |
213.06 g/mol |
Nombre IUPAC |
1,6-dichloronaphthalen-2-ol |
InChI |
InChI=1S/C10H6Cl2O/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H |
Clave InChI |
YUCXHHWEDKATAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2Cl)O)C=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


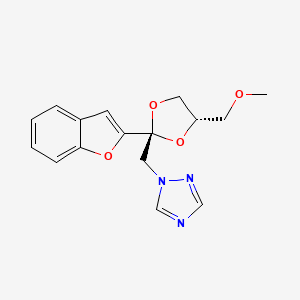
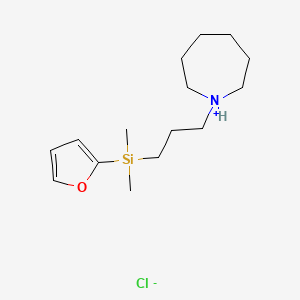
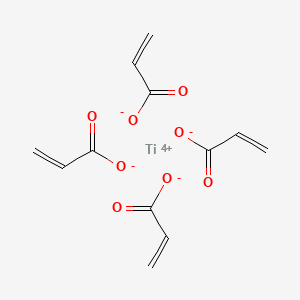
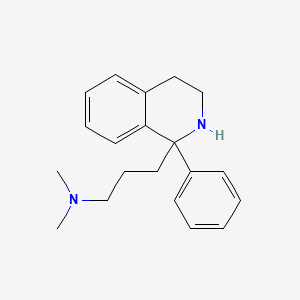
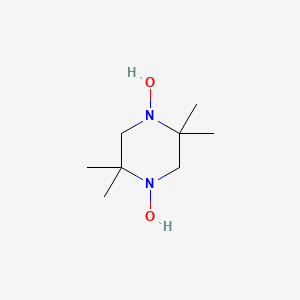
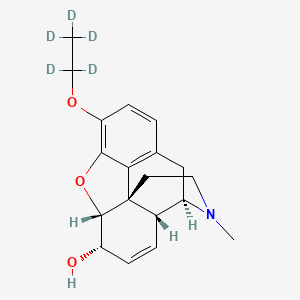
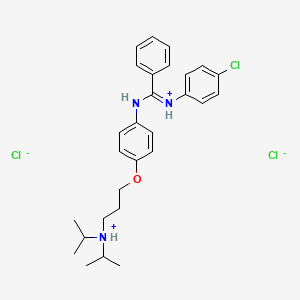
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)
![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)
